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CAS No.: 137215-31-7
Cat. No.: B8648353
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Executive Summary

The structural elucidation of small-molecule intermediates is a critical bottleneck in modern
drug discovery. 2-Ethyl-7-hydroxy-4H-chromen-4-one (Chemical Formula: C11H1003, MW:
190.20) is a highly functionalized benzopyran-4-one derivative. It serves as a vital synthetic
intermediate in the development of dihydropyranochromone (DCP) and dicamphanoyl-
khellactone (DCK) analogues, which are potent non-nucleoside reverse transcriptase inhibitors
(NNRTIs) targeting HIV-1[1][2].

This technical guide provides an in-depth, self-validating analytical framework for the definitive
structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one. By integrating High-Resolution
Electrospray lonization Mass Spectrometry (HR-ESI-MS) with 1D and 2D Nuclear Magnetic
Resonance (NMR) spectroscopy, we establish a rigorous methodology that moves beyond
empirical observation into mechanistic causality.
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Analytical Strategy: Causality in Experimental
Design

As application scientists, we do not merely execute protocols; we design them based on the

physicochemical realities of the target molecule. The analytical strategy for this chromone

derivative is predicated on the following causal decisions:

Solvent Selection for NMR (DMSO-ds vs. CDCIs): The 7-hydroxyl group of the chromone
core is highly prone to rapid proton exchange in halogenated solvents like CDCIs, which
often results in a broad, unintegrable baseline hump. By utilizing DMSO-ds, the strong
hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the hydroxyl proton,
reducing the exchange rate and allowing it to be observed as a sharp, distinct singlet[3].

Dual-Polarity HR-ESI-MS: The 7-hydroxyl group is unusually acidic (pKa ~ 7.5) due to the
electron-withdrawing nature of the cross-conjugated y-pyrone system. Consequently,
negative ionization mode ([M-H]~) provides a highly abundant, adduct-free pseudo-molecular
ion. Running both positive and negative modes creates a self-validating system where the
exact mass is confirmed independently from two different ionic species.

FTIR as a Pre-Screening Tool: The C=0 stretch in a standard ketone typically appears at
~1715 cm~1. However, in 2-ethyl-7-hydroxy-4H-chromen-4-one, the carbonyl is part of a
highly delocalized y-pyrone system. This extensive resonance significantly lowers the
double-bond character of the C=0 bond, shifting the absorption to a characteristic ~1640—
1650 cm~1. Observing this specific shift validates the integrity of the chromone core prior to
expensive NMR time[3][4].

Experimental Methodologies
Sample Preparation Protocol

» Purity Verification: Ensure the sample is >298% pure via UPLC-UV (detected at 254 nm,

corresponding to the chromone 1t-1t* transition) prior to structural analysis.

* NMR Preparation: Dissolve exactly 5.0 mg of the desiccated compound in 600 pL of

anhydrous DMSO-ds (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an
internal reference. Transfer to a 5 mm precision NMR tube.
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e MS Preparation: Prepare a 1 pg/mL solution in LC-MS grade Methanol/Water (50:50, v/v)
containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative
mode).

HR-ESI-MS Acquisition

» Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate
cluster solution to ensure mass accuracy within <5 ppm.

e Parameters:
o Capillary Voltage: +3.0 kV (ESI+) / -2.5 kV (ESI-)
o Desolvation Temperature: 350 °C
o Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the ethyl group).

e Acquisition: Scan from m/z 100 to 1000. Lock mass correction must be applied continuously
using Leucine Enkephalin.

NMR Spectroscopy Acquisition

e Hardware: Acquire data on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5
mm cryoprobe.

e 1D *H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation
delay (D1) of 2.0 seconds to ensure accurate integration of the ethyl protons.

e 1D 13C NMR: Use a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with a
D1 of 2.0 seconds. The high number of scans is required to resolve the quaternary carbons
(C-2, C-4, C-4a, C-7, C-83)[5].

e 2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC to map one-bond C-H
couplings. Acquire gradient-selected HMBC (optimized for long-range coupling constants of
J = 8 Hz) to map the carbon framework across the oxygen heteroatoms.

Data Presentation and Structural Elucidation
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High-Resolution Mass Spectrometry (HR-ESI-MS)

The exact mass confirms the molecular formula C11H100s3. The self-validating dual-polarity data

is summarized below.

Table 1: HR-ESI-MS Data for 2-Ethyl-7-hydroxy-4H-chromen-4-one

L. . Experiment
lonization Observed Theoretical Mass Error
Formula al Mass
Mode lon Mass (m/z) (ppm)
(m/z)
Positive
[M+H]*+ C11H1103% 191.0703 191.0705 +1.0
(ESI+)
Negative
(ES1) [M-H]~ C11HoOs~ 189.0557 189.0554 -1.6

NMR Spectral Assignments

The *H and 3C NMR assignments rely heavily on the anisotropic effects of the chromone
core[6][7]. The C-4 carbonyl exerts a strong magnetic deshielding effect on the spatially
adjacent H-5 proton, pushing it significantly downfield (~7.85 ppm) compared to standard
aromatic protons. Conversely, the electron-donating resonance effect of the 7-hydroxyl group
shields H-6 and H-8, pushing them upfield (~6.90 and ~6.80 ppm, respectively).

Table 2: *H (400 MHz) and *3C (100 MHz) NMR Data in DMSO-ds
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Position

13C Shift (ppm)

Carbon Type

'H Shift (ppm),
Multiplicity, J
(Hz)

Structural
Rationale

167.8

C (Quat)

Deshielded enol-

ether carbon.

108.5

CH

6.05, s, 1H

Characteristic
vinylic proton of

chromone.

176.5

C=0

y-pyrone
carbonyl; upfield
from standard

ketones.

da

115.3

C (Quat)

Bridgehead
carbon.

126.8

CH

7.85,d,J=8.8,
1H

Deshielded by C-
4 carbonyl

anisotropy.

114.6

CH

6.90, dd, J = 8.8,
2.2,1H

Ortho to H-5,
meta to H-8.
Shielded by 7-
OH.

162.4

C-OH

Oxygen-bearing
aromatic carbon.

102.3

CH

6.80,d,J=2.2,
1H

Meta to H-6.
Highly shielded
by 7-OH and ring

oxygen.

8a

157.2

Oxygen-bearing
bridgehead
carbon.

ll

27.4

CH:

2.65,0,J=7.5,
2H

Ethyl methylene,
adjacent to C-2
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sp2 carbon.
1.25,t,3=17.5, Ethyl methyl
2' 11.6 CHs
3H group.
Exchangeable
7-OH - OH 10.65, br s, 1H proton, locked by

DMSO-de.

2D NMR Connectivity Mapping (HMBC)

To unambiguously assign the quaternary carbons and link the ethyl group to the chromone
core, HMBC spectroscopy is deployed. The critical differentiation between the two oxygen-
bearing quaternary carbons (C-7 and C-8a) relies on long-range couplings.

Table 3: Key HMBC (2] / 3J C-H) Correlations

Correlated Carbons

Proton Mechanistic Deduction
(HMBC)
Confirms the ethyl group is
H-3 (6.05 ppm) C-2,C-4,C-4a, C-1'
attached at C-2, not C-3.
Links the A-ring to the C-4
H-5 (7.85 ppm) C-4, C-7,C-8a carbonyl. Differentiates C-7/C-
8a.
Confirms the position of the
H-8 (6.80 ppm) C-4a, C-6, C-7
hydroxyl group at C-7.
Anchors the ethyl methylene to
H-1' (2.65 ppm) C-2,C-3,C-2

the chromone C-2 position.

Structural Elucidation Workflow

The logical progression of the analytical data forms a closed, self-validating loop. The diagram
below maps the causality of the elucidation process.
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Unknown Sample 2D NMR (HMBC/HSQC)
(MW = 190.20) Connectivity Mapping

HR-ESI-MS Confirmed Structure:
Determine Exact Mass 2-ethyl-7-hydroxy-4H-chromen-4-one

Molecular Formula

C11H1003

13C NMR & DEPT 1H NMR (DMSO-d6)
Carbon Framework Proton Environments
Chromone Core Ethyl Group Hydroxyl Group
(A & Crings) (C-2 position) (C-7 position)

e

Click to download full resolution via product page

Structural elucidation workflow for 2-ethyl-7-hydroxy-4H-chromen-4-one using MS and NMR.
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Conclusion

The structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one requires a deliberate,
mechanistically grounded analytical approach. By utilizing DMSO-de to lock the exchangeable
7-hydroxyl proton, leveraging the anisotropic deshielding of the C-4 carbonyl to anchor the A-
ring protons, and utilizing HMBC to bridge the heteroatom gaps, the structure is confirmed with
absolute certainty. This rigorous validation ensures the integrity of downstream synthetic
pipelines, particularly in the development of complex anti-HIV pharmacophores[1][2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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